BT-Gsi -

BT-Gsi

Catalog Number: EVT-12559121
CAS Number:
Molecular Formula: C26H46BrN5O10P2
Molecular Weight: 730.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BT-Gsi is synthesized from a combination of a modified bisphosphonate, a pH-sensitive linker, and the small molecule glutamine synthetase inhibitor GSI-XII. The compound falls under the classification of targeted drug delivery systems, particularly those aimed at bone-related diseases. Its design focuses on utilizing the unique properties of bisphosphonates to direct therapeutic agents specifically to skeletal tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of BT-Gsi involves several key steps:

  1. Modification of Bisphosphonate: The initial step includes modifying a less active bisphosphonate to enhance its affinity for bone tissue.
  2. Linker Attachment: A pH-sensitive labile linker is then attached to the bisphosphonate. This linker is crucial for ensuring that the compound remains inactive under physiological pH but can be activated in more acidic environments typical of tumor microenvironments.
  3. Incorporation of GSI-XII: Finally, GSI-XII is conjugated to the bisphosphonate-linker complex. This small molecule inhibits Notch signaling by preventing the cleavage of the Notch intracellular domain.

The final molecular weight of BT-Gsi is approximately 730.52 g/mol, combining the weights of its components: 386.07 g/mol for the bisphosphonate and 362.46 g/mol for GSI-XII .

Molecular Structure Analysis

Structure and Data

BT-Gsi features a complex structure characterized by:

  • Bisphosphonate Moiety: This component provides high bone affinity.
  • Labile Linker: The pH-sensitive linker allows the release of GSI-XII in acidic conditions.
  • GSI-XII: This small molecule serves as the active pharmacophore that inhibits Notch signaling.

The structural integrity and functionality are maintained through specific interactions facilitated by the linker and the moieties involved. The design ensures that BT-Gsi can effectively target bone tissue while minimizing systemic exposure.

Chemical Reactions Analysis

Reactions and Technical Details

BT-Gsi undergoes specific chemical reactions that are critical for its function:

Experimental studies have shown that pre-incubation at lower pH levels significantly enhances the inhibitory effect on Notch target genes in multiple myeloma cells .

Mechanism of Action

Process and Data

The mechanism by which BT-Gsi operates involves several stages:

  1. Targeting Bone Tissues: The bisphosphonate component directs BT-Gsi specifically to bone tissues due to its high affinity for hydroxyapatite, a mineral component of bone.
  2. pH-Sensitive Activation: Upon reaching an acidic environment, such as that found in tumors or inflamed tissues, the labile linker cleaves, releasing GSI-XII.
  3. Inhibition of Notch Signaling: The released GSI-XII then inhibits Notch signaling pathways by preventing the cleavage of Notch receptors, thereby blocking downstream effects that contribute to tumor survival and proliferation.

This targeted approach not only enhances therapeutic efficacy but also reduces potential side effects associated with systemic administration of non-targeted inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical Properties:
    • Molecular Weight: 730.52 g/mol
    • Solubility: Soluble in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS).
  • Chemical Properties:
    • Reactivity: Inactive at physiological pH; activated under acidic conditions.
    • Stability: Stable under neutral pH but designed for rapid activation in low pH environments typical of tumors.

These properties make BT-Gsi particularly suitable for applications requiring precise targeting and controlled release mechanisms .

Applications

Scientific Uses

BT-Gsi has significant potential applications in various scientific domains:

  1. Cancer Therapeutics: Primarily aimed at treating multiple myeloma by targeting Notch signaling pathways critical for tumor growth.
  2. Bone Disease Treatment: Its design allows it to be used in conditions where bone remodeling is affected, such as osteoporosis or metastatic bone disease.
  3. Research Tool: BT-Gsi can serve as a valuable tool in studying the interactions between Notch signaling and bone metabolism.
Introduction: Notch Signaling Dysregulation in Oncopathology

Canonical Notch Pathway Activation and Proteolytic Processing

Canonical Notch signaling requires precise proteolytic processing of transmembrane Notch receptors to release transcriptionally active NICD. This cascade involves three sequential cleavage events:

  • S1 Cleavage (Trans-Golgi Network): Furin-like convertases cleave Notch precursors (~300 kDa) into extracellular (NECD) and transmembrane (NTM) subunits, forming non-covalent heterodimers transported to the plasma membrane [4] [8].
  • S2 Cleavage (Cell Membrane): Ligand binding (e.g., Jagged1, DLL4) induces ADAM10/17-mediated ectodomain shedding, generating membrane-tethered Notch Extracellular Truncation (NEXT) [8] [9].
  • S3 Cleavage (Cytoplasm): γ-Secretase—a multiprotein complex (presenilin, nicastrin, PEN2, APH1)—cleaves NEXT, liberating NICD for nuclear translocation [4] [9].

Table 1: Core Components of Mammalian Notch Signaling

Component TypeMoleculesKey Functions
ReceptorsNotch1, Notch2, Notch3, Notch4Transmembrane sensors requiring ligand-induced cleavage
LigandsDLL1, DLL3, DLL4, Jagged1, Jagged2Activate Notch receptors on adjacent cells
EnzymesADAM10/17, γ-SecretaseMediate S2/S3 cleavages for NICD release
Nuclear ComplexCSL/RBP-Jκ, MAML, NICDDrives transcription of target genes (e.g., HES, HEY)

Nuclear NICD binds transcription factor CSL/RBP-Jκ and coactivator Mastermind-like (MAML), converting the CSL complex from a repressor to an activator of Notch-responsive genes [8] [9]. This pathway’s oncogenic dependency in MM necessitates therapeutic targeting of the cleavage machinery, particularly γ-secretase.

Pathogenic Roles of Notch in Hematologic Malignancies and Bone Remodeling

In multiple myeloma, Notch signaling exhibits multifaceted pathogenicity:

  • Tumor Survival and Expansion: Notch1/2 receptors are overexpressed in MM cells, activating HES1 and HEY1 to promote proliferation and suppress apoptosis [1] [2]. Notch crosstalk with NF-κB and PI3K/AKT pathways further enhances chemoresistance [9] [10].
  • Bone Marrow Niche Remodeling: MM cells express Jagged1, activating Notch2 on osteoclast precursors to stimulate differentiation and bone resorption [1] [10]. Concurrently, Notch inhibits osteoblast differentiation via suppression of RUNX2, creating an osteolytic vicious cycle [1] [2].
  • Metastatic Progression: Notch upregulates adhesion molecules (e.g., VLA-4) and cytokines (e.g., IL-6), facilitating MM cell homing to bone and stromal activation [1] [6].

Table 2: Notch Pathway Dysregulation in Hematologic Malignancies

Pathogenic MechanismFunctional ConsequenceExperimental Evidence
Notch1/2 overexpression in MM cellsEnhanced proliferation, drug resistanceGSI treatment reduced MM tumor burden in murine models [1] [2]
Jagged1-mediated osteoclast activationLytic bone lesionsBT-GSI decreased CTX (bone resorption marker) in MM mice [1]
Notch-induced suppression of osteoblastsImpaired bone formationReduced P1NP (bone formation marker) in MM patients [1] [10]
DLL4-driven angiogenesisTumor neovascularizationNotch inhibition impaired endothelial tube formation [9]

Preclinical studies confirm that systemic γ-secretase inhibitors (GSIs) reduce MM burden but cause dose-limiting gastrointestinal toxicity due to Notch’s role in intestinal crypt stem cell maintenance [1] [8]. This necessitates spatially restricted inhibition strategies.

Rationale for Targeted Inhibition in Tumor Microenvironments

BT-GSI (Bone-Targeted γ-Secretase Inhibitor) represents a precision therapeutic approach designed to concentrate Notch inhibition within bone marrow niches while sparing gastrointestinal tissue. Its structure comprises three elements:

  • GSI-XII Moiety: Potently inhibits γ-secretase, blocking S3 cleavage and NICD liberation [5] [7].
  • Bisphosphonate (BP) Vector: High affinity for hydroxyapatite mineralizes bone matrix [1].
  • pH-Sensitive Linker: Releases active GSI in acidic bone resorption lacunae (pH ~4.5–5.5) [1].

Table 3: Key Notch-Targeting Compounds in Oncology

Compound NameMolecular TargetTherapeutic RationaleResearch Status
BT-GSIγ-Secretase (bone-targeted)Concentrates inhibition in bone marrowPreclinical (MM models) [1] [5]
Conventional GSIs (e.g., LY3039478)Pan-γ-secretaseSystemic Notch blockadeClinical trials (limited by toxicity) [1] [9]
Anti-DLL4 antibodiesDLL4 ligandBlocks angiogenesis-promoting Notch signalsPhase I/II [9]
Anti-Jagged1 antibodiesJagged1 ligandDisrupts tumor-stromal crosstalkPreclinical [8]

In murine MM models, BT-GSI demonstrated dual efficacy:

  • Reduced tumor burden (IgG2b/kappa light chain: ↓50–70%) by suppressing HES1 in marrow-resident MM cells [1] [2].
  • Inhibited osteolysis (trabecular bone volume: ↑30%; CTX: ↓40%) via diminished osteoclast activity [1].Critically, BT-GSI avoided intestinal toxicity—unlike unconjugated GSI—by preserving Notch activity in gut tissue [1] [2]. This spatial specificity validates microenvironment-targeted inhibition as a paradigm for MM and metastatic bone diseases.

Table 4: Structural and Functional Profile of BT-GSI

PropertyDetailSource
Molecular FormulaC₂₆H₄₆BrN₅O₁₀P₂MedChemExpress [5] [7]
Molecular Weight730.52 g/molMedChemExpress [5] [7]
MechanismBone-targeted γ-secretase inhibitorPMC/PubMed [1] [2]
Primary IndicationsMultiple myeloma, osteolytic bone diseasePMC/PubMed [1] [2]
Key AdvantagesAvoids gastrointestinal toxicity; dual antitumor/anti-resorptive effectsPMC/PubMed [1] [2]

Future directions include optimizing BT-GSI’s receptor selectivity (Notch1/2 vs. Notch3/4) and exploring synergies with proteasome inhibitors or immunotherapy [3] [9]. Its design principles may extend to other microenvironment-directed therapies for metastatic cancers.

Properties

Product Name

BT-Gsi

IUPAC Name

[[4-[methyl-[(E)-[(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentylidene]amino]amino]butanoylamino]-phosphonomethyl]phosphonic acid;hydrobromide

Molecular Formula

C26H46BrN5O10P2

Molecular Weight

730.5 g/mol

InChI

InChI=1S/C26H45N5O10P2.BrH/c1-6-19(4)23(30-25(34)41-17-20-11-8-7-9-12-20)24(33)28-21(15-18(2)3)16-27-31(5)14-10-13-22(32)29-26(42(35,36)37)43(38,39)40;/h7-9,11-12,16,18-19,21,23,26H,6,10,13-15,17H2,1-5H3,(H,28,33)(H,29,32)(H,30,34)(H2,35,36,37)(H2,38,39,40);1H/b27-16+;/t19-,21-,23-;/m0./s1

InChI Key

KFGVNMFMNWWQLV-XOBXBLSBSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C=NN(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)/C=N/N(C)CCCC(=O)NC(P(=O)(O)O)P(=O)(O)O)NC(=O)OCC1=CC=CC=C1.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.